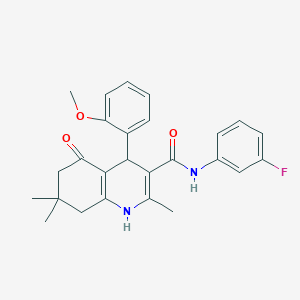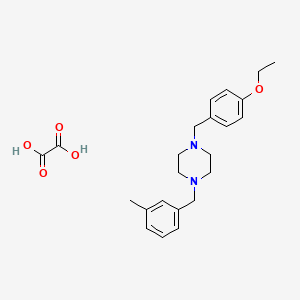
N-(4-fluorophenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide
Vue d'ensemble
Description
N-(4-fluorophenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as FMP, is a chemical compound that belongs to the pyrrolidinecarboxamide family. It is a synthetic compound that has been extensively studied for its potential applications in scientific research. FMP is a white to off-white crystalline powder that is soluble in organic solvents such as methanol, ethanol, and chloroform.
Mécanisme D'action
The mechanism of action of N-(4-fluorophenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide is not fully understood. However, it is believed to act as a positive allosteric modulator of the cannabinoid receptor type 1 (CB1 receptor). The CB1 receptor is a G protein-coupled receptor that is primarily found in the central nervous system. Activation of the CB1 receptor has been shown to have various physiological effects such as pain relief, appetite stimulation, and mood regulation.
Biochemical and Physiological Effects:
N-(4-fluorophenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have various biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. N-(4-fluorophenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has also been shown to have anticonvulsant properties in animal models of epilepsy. Additionally, N-(4-fluorophenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(4-fluorophenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide is its potential use as a tool in the study of the endocannabinoid system. N-(4-fluorophenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to selectively modulate the CB1 receptor, which could be useful in the development of new drugs that target this receptor. However, one of the limitations of N-(4-fluorophenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide is its low solubility in water, which could affect its bioavailability and limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of N-(4-fluorophenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide. One direction is the development of new drugs that target the CB1 receptor. N-(4-fluorophenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide could serve as a starting point for the development of more potent and selective CB1 receptor modulators. Another direction is the investigation of the effects of N-(4-fluorophenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide on other physiological processes such as appetite regulation and mood. Additionally, the development of new synthesis methods for N-(4-fluorophenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide could improve its yield and purity, making it more accessible for scientific research.
Applications De Recherche Scientifique
N-(4-fluorophenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its potential applications in scientific research. It has been shown to have anticonvulsant, analgesic, and anti-inflammatory properties. N-(4-fluorophenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has also been investigated for its potential use in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. Additionally, N-(4-fluorophenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been used as a tool in the study of the endocannabinoid system, which is involved in the regulation of various physiological processes such as pain, appetite, and mood.
Propriétés
IUPAC Name |
N-(4-fluorophenyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O2/c1-12-2-8-16(9-3-12)21-11-13(10-17(21)22)18(23)20-15-6-4-14(19)5-7-15/h2-9,13H,10-11H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLGHPWCSRUZVNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N~1~-(4-methoxybenzyl)-N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B3938997.png)
![N-[({4-[(3-chlorobenzoyl)amino]phenyl}amino)carbonothioyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B3939021.png)
![4-(3-methoxyphenyl)-2-methyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B3939026.png)
![2-{1-[(2R)-tetrahydro-2-furanylcarbonyl]-2-pyrrolidinyl}-1,3-benzothiazole](/img/structure/B3939027.png)

![2,2-dimethyl-N-[3-({methyl[1-methyl-2-(4-methylpyridin-2-yl)ethyl]amino}methyl)pyridin-2-yl]propanamide](/img/structure/B3939039.png)

![ethyl 2-[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoate](/img/structure/B3939048.png)
![N-[3-(1H-imidazol-1-yl)propyl]-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B3939054.png)
![2-(benzoylamino)-N-(1-{[(3-methoxyphenyl)amino]carbonyl}propyl)benzamide](/img/structure/B3939062.png)
![2-(3-methylphenoxy)-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B3939066.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B3939072.png)
![1-(4-fluorobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate](/img/structure/B3939079.png)
